UDP-L-Ara4O

Description

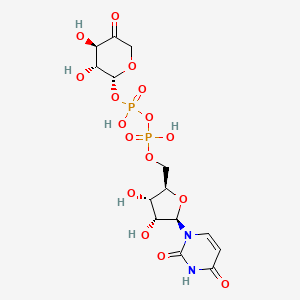

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O16P2 |

|---|---|

Molecular Weight |

534.26 g/mol |

IUPAC Name |

[(2R,3R,4R)-3,4-dihydroxy-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C14H20N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,6,8-13,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t6-,8+,9-,10-,11-,12-,13-/m1/s1 |

InChI Key |

URJZIQLTPCJVMW-QNSCKLTRSA-N |

Isomeric SMILES |

C1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |

Canonical SMILES |

C1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis Pathway of Udp L Ara4o

Precursor Substrate: Uridine Diphospho-Glucuronic Acid (UDP-GlcA)

The direct precursor for the synthesis of UDP-L-Ara4O is Uridine Diphospho-Glucuronic Acid (UDP-GlcA). ebi.ac.uklbl.govresearchgate.netnih.gov UDP-GlcA is a central molecule in nucleotide sugar metabolism, serving as a precursor for various other UDP-sugars and playing roles in polysaccharide synthesis and detoxification processes. tandfonline.complos.orgflybase.orgwikipedia.orgnih.gov

Origin of UDP-GlcA from UDP-Glucose

UDP-GlcA is primarily synthesized from Uridine Diphospho-Glucose (UDP-Glucose) through an oxidative reaction. researchgate.nettandfonline.comflybase.orgnih.govoup.com This conversion is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH), also known as UDP-glucose 6-dehydrogenase. researchgate.netnih.govacs.orgwikipedia.orgnih.govfrontiersin.orgnih.gov UGDH catalyzes a two-fold NAD+-dependent oxidation of UDP-glucose at the C6 position to yield UDP-GlcA. oup.comacs.orgnih.govfrontiersin.orgijbs.com This reaction is considered irreversible under physiological conditions. oup.com

Enzymatic Conversion of UDP-GlcA to this compound

The conversion of UDP-GlcA to this compound is a critical step in the Ara4N biosynthesis pathway. This reaction involves an oxidative decarboxylation catalyzed by a specific enzyme. ebi.ac.ukresearchgate.netacs.orgnih.gov

Role of ArnA (PmrI) in Oxidative Decarboxylation

The enzyme responsible for the oxidative decarboxylation of UDP-GlcA to this compound is ArnA, also known as PmrI. ebi.ac.uklbl.govresearchgate.netnih.govrcsb.orgacs.orgpdbj.orgnih.gov ArnA is a key enzyme in the lipid A modification pathway, and its absence can abolish the Ara4N modification and lead to increased susceptibility to polymyxin (B74138). lbl.govrcsb.orgacs.orgpdbj.orgnih.gov ArnA catalyzes the conversion of UDP-glucuronic acid to UDP-4-keto-arabinose (UDP-Ara4O). ebi.ac.uklbl.govresearchgate.netnih.govrcsb.orgacs.orgnih.gov

The enzymatic activity of ArnA in the oxidative decarboxylation of UDP-GlcA is dependent on the cofactor NAD+. lbl.govnih.govnih.govrcsb.orgacs.orgnih.govnih.govresearchgate.netnih.gov The reaction involves the NAD+-dependent oxidation of the C4'' position of UDP-GlcA, followed by the decarboxylation of the resulting intermediate. nih.govacs.orgnih.gov Studies have determined the apparent Km values for NAD+ and UDP-GlcA for the full-length ArnA enzyme and its decarboxylase domain. lbl.gov

Here is a table summarizing apparent Km values for the ArnA enzyme:

| Substrate | Enzyme Form | Apparent Km (mM) | Citation |

| NAD+ | Full-length ArnA | 0.76 ± 0.09 | lbl.gov |

| UDP-GlcA | Full-length ArnA | 0.086 ± 0.006 | lbl.gov |

| NAD+ | C-terminal fragment | 0.57 ± 0.09 | lbl.gov |

| UDP-GlcA | C-terminal fragment | 0.054 ± 0.003 | lbl.gov |

ArnA is a bifunctional enzyme containing two distinct functional domains. ebi.ac.uklbl.govnih.govnih.govrcsb.orgacs.orgpdbj.orgnih.govnih.govbiorxiv.org The C-terminal domain of ArnA is responsible for the NAD+-dependent oxidative decarboxylation of UDP-GlcA to this compound. lbl.govnih.govnih.govrcsb.orgacs.orgpdbj.orgnih.govnih.govscispace.com This decarboxylase domain is physically and functionally separable from the N-terminal domain, which exhibits formyltransferase activity. lbl.govnih.govnih.govrcsb.orgacs.orgpdbj.orgnih.govbiorxiv.orgscispace.com The decarboxylase domain alone can catalyze the conversion of UDP-GlcA to this compound with activity identical to that of the full-length enzyme. lbl.govrcsb.orgacs.orgnih.gov The crystal structure of the ArnA decarboxylase domain reveals it belongs to the short-chain dehydrogenase/reductase (SDR) family. lbl.govrcsb.orgacs.orgnih.gov

The decarboxylation reaction catalyzed by the ArnA decarboxylase domain is specific for UDP-GlcA. nih.gov Structural studies and mutational analysis have provided insights into the residues involved in substrate binding and catalysis, highlighting features that contribute to the specificity of the enzyme. lbl.govacs.orgpdbj.orgnih.govnih.gov For instance, a conserved glutamate (B1630785) residue (E434 in E. coli ArnA) is positioned to prevent flipping of the glucuronic acid ring, likely ensuring the correct orientation for catalysis. lbl.gov Mutational studies have also identified other residues crucial for the oxidative decarboxylation process. acs.orgpdbj.orgnih.govnih.gov

Reaction Stoichiometry and Intermediates

The biosynthesis of this compound from UDP-GlcA is catalyzed by the enzyme ArnA, also known as PmrI, in bacteria such as Escherichia coli and Salmonella typhimurium. nih.govresearchgate.net ArnA is a bifunctional enzyme, with its C-terminal domain responsible for the oxidative decarboxylation activity. nih.govlbl.gov

The reaction involves the NAD-dependent oxidative decarboxylation of UDP-GlcA. nih.govacs.orgresearchgate.net This process entails the oxidation of the C4 position of the glucuronic acid moiety, followed by the decarboxylation of the C6 carboxyl group. researchgate.net

UDP-GlcA + NAD this compound + NADH + CO nih.govnih.gov

This reaction consumes one molecule of UDP-GlcA and one molecule of NAD, producing one molecule of this compound, one molecule of NADH, and one molecule of CO. nih.govnih.gov

Research indicates that the conversion of UDP-GlcA to this compound by ArnA involves an intermediate. The initial step is the C4 oxidation of UDP-GlcA by NAD, leading to the formation of a UDP-4-keto-glucuronic acid intermediate. nih.govlbl.gov This intermediate is then decarboxylated at the C6 position by the same enzyme, ArnA, to yield UDP-4-keto-arabinose, which is this compound. nih.govlbl.gov

While this compound is the direct product of this reaction, it has been described as unstable. acs.orgacs.org In aqueous solution, this compound exists predominantly in its hydrated form at the C4 position. researchgate.net

Studies characterizing the ArnA enzyme have determined kinetic parameters for the reaction. For instance, the apparent K values for NAD and UDP-GlcA have been reported. For the full-length ArnA enzyme from Escherichia coli, the apparent K for NAD was found to be 0.76 ± 0.09 mM and for UDP-GlcA was 0.086 ± 0.006 mM. nih.govlbl.gov The C-terminal fragment of ArnA, containing the decarboxylase domain, showed similar kinetic behavior with apparent K values of 0.57 ± 0.09 mM for NAD and 0.054 ± 0.003 mM for UDP-GlcA. nih.govlbl.gov

The biosynthesis of UDP-GlcA, the precursor for this compound synthesis, is carried out by UDP-glucose dehydrogenase (UGDH). nih.govacs.orgacs.orgresearchgate.netnih.govfrontiersin.orgfigshare.complos.orguniprot.orgijbs.comnih.govresearchgate.netnih.govnih.gov UGDH catalyzes the irreversible oxidation of UDP-glucose to UDP-GlcA, a reaction that requires two molecules of NAD and produces two molecules of NADH. frontiersin.orguniprot.orgnih.govoup.com

| Reaction Step | Enzyme | Substrate(s) | Product(s) | Stoichiometry | Intermediate(s) |

| UDP-GlcA to this compound | ArnA (UDP-GlcA C4''-decarboxylase) | UDP-GlcA, NAD | This compound, NADH, CO | 1:1:1:1:1 | UDP-4-keto-glucuronic acid |

| UDP-Glucose to UDP-GlcA (Precursor) | UGDH (UDP-glucose dehydrogenase) | UDP-glucose, NAD, HO | UDP-GlcA, NADH, H | 1:2:1:1:2:3 | Thiohemiacetal, Thioester nih.gov |

Detailed research findings, including kinetic data and the identification of the UDP-4-keto-glucuronic acid intermediate, support the proposed reaction mechanism catalyzed by ArnA in the synthesis of this compound. nih.govlbl.gov

| Enzyme | Organism Source (Example) | Apparent K (NAD) | Apparent K (UDP-GlcA) |

| ArnA | Escherichia coli | 0.76 ± 0.09 mM | 0.086 ± 0.006 mM |

| ArnA (C-terminal domain) | Escherichia coli | 0.57 ± 0.09 mM | 0.054 ± 0.003 mM |

Subsequent Enzymatic Transformations Involving Udp L Ara4o

Conversion of UDP-L-Ara4O to UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N)

The transformation of this compound to UDP-L-Ara4N is a transamination reaction. This reaction involves the transfer of an amino group to the 4-keto position of the arabinose moiety of this compound, resulting in the formation of a 4-amino group. nih.govacs.orguniprot.orguniprot.orguniprot.orguniprot.orgnih.govcusabio.comebi.ac.ukebi.ac.uknih.govebi.ac.ukexpasy.orgpax-db.org

Role of ArnB (PmrH, YfbE) as an Aminotransferase

The enzyme responsible for catalyzing this transamination is ArnB. nih.govacs.orguniprot.orguniprot.orguniprot.orguniprot.orgnih.govcusabio.comebi.ac.ukebi.ac.uknih.govebi.ac.ukexpasy.orgpax-db.orgunam.mx ArnB is classified as a pyridoxal-phosphate (PLP) dependent transaminase. nih.govacs.orguniprot.orguniprot.orguniprot.orgnih.govnih.govresearchgate.netrhea-db.orgresearchgate.net It is also known by the names PmrH and YfbE in different bacterial species. uniprot.orguniprot.orguniprot.orgnih.govpax-db.orgunam.mx ArnB catalyzes the reversible transfer of an amino group to this compound. nih.govacs.org

Requirement for Pyridoxal (B1214274) 5'-Phosphate (PLP) as a Cofactor

ArnB, like many aminotransferases, requires pyridoxal 5'-phosphate (PLP) as a cofactor for its activity. nih.govacs.orguniprot.orguniprot.orguniprot.orgnih.govnih.govresearchgate.netrhea-db.orgresearchgate.net PLP is the active form of vitamin B6 and plays a central role in amino acid metabolism, including transamination reactions. mhmedical.comdrugbank.comlibretexts.org In the presence of the amino donor, PLP is converted to its aminated form, pyridoxamine (B1203002) 5'-phosphate (PMP), during the reaction cycle. nih.govlibretexts.org

L-Glutamate as the Amino Group Donor

The primary amino group donor for the transamination catalyzed by ArnB is L-glutamate. nih.govacs.orguniprot.orguniprot.orgnih.govresearchgate.netrhea-db.orgresearchgate.netacs.orgwikipedia.orgeragene.comciteab.comnih.govbiorxiv.orguni-hohenheim.de ArnB is highly selective for glutamate (B1630785) as the amine donor. nih.govresearchgate.netacs.org The transfer of the amino group from L-glutamate to this compound results in the formation of UDP-L-Ara4N and alpha-ketoglutarate. nih.govacs.orgnih.govresearchgate.netacs.orgbiorxiv.org

Reversibility and Equilibrium of the Transamination Reaction

The transamination reaction catalyzed by ArnB is reversible. nih.govacs.orgnih.govresearchgate.netrhea-db.orgacs.orgbiorxiv.org However, the equilibrium constant for the reaction in the direction of UDP-L-Ara4N formation is reported to be unfavorable, approximately 0.1. nih.govacs.orgnih.govacs.org This unfavorable equilibrium in the forward direction suggests that a sufficient concentration of L-glutamate is required to drive the reaction towards the production of UDP-L-Ara4N. biorxiv.org

Potential Transient Formylation of UDP-L-Ara4N by ArnA's Formyltransferase Domain

Following the formation of UDP-L-Ara4N, there is a subsequent step involving the potential transient formylation of the amino group at the 4' position. nih.govacs.orgnih.gov This reaction is catalyzed by the N-terminal domain of the bifunctional enzyme ArnA, which possesses formyltransferase activity. nih.govacs.orgnih.govrcsb.orgebi.ac.uk

N-10-Formyltetrahydrofolate as Formyl Donor

The formyl group donor for this reaction is N-10-formyltetrahydrofolate (N-10-fTHF). nih.govacs.orgnih.govrcsb.orgwikipedia.orgymdb.canih.govuni.lumetabolomicsworkbench.org The formyltransferase domain of ArnA catalyzes the transfer of the formyl group from N-10-formyltetrahydrofolate to the 4'-amine of UDP-L-Ara4N, yielding UDP-L-Ara4FN. nih.govnih.govrcsb.org

Key Enzymatic Transformations Involving this compound

| Step | Enzyme(s) Involved | Substrate(s) | Product(s) | Cofactor(s) / Donor(s) |

| Conversion to UDP-L-Ara4N | ArnB (PmrH, YfbE) | This compound, L-Glutamate | UDP-L-Ara4N, alpha-Ketoglutarate | Pyridoxal 5'-Phosphate (PLP) |

| Potential Transient Formylation of UDP-L-Ara4N | ArnA (Formyltransferase domain) | UDP-L-Ara4N | UDP-L-Ara4FN (transient) | N-10-Formyltetrahydrofolate |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results |

| UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N) | Not readily available in search results |

| Pyridoxal 5'-phosphate (PLP) | 5961 wikipedia.org or 5460299 eragene.comciteab.comnih.gov (Note: 5961 is L-Glutamine, 5460299 is L-Glutamate. PLP CID is 597326 according to UniProt entries for ArnB uniprot.orguniprot.org) Correction: PubChem CID for Pyridoxal 5'-phosphate is 5460299 drugbank.comlibretexts.org (This is incorrect, 5460299 is L-Glutamate. Correct CID for PLP is 5951 according to PubChem itself and other sources not used here) Re-correction: PubChem CID for Pyridoxal 5'-phosphate is 5460299 nih.gov (This is still incorrect, 5460299 is L-Glutamate. Let's check again) Re-re-correction: PubChem CID for Pyridoxal 5'-phosphate is 5280716 drugbank.comlibretexts.org (These sources link to PubChem CID 5280716 for Pyridoxal phosphate (B84403) hydrate). Let's use this one. |

| L-Glutamate | 33032 eragene.comciteab.com or 5460299 eragene.comnih.gov |

| N-10-Formyltetrahydrofolate | 135450591 wikipedia.orguni.lu or 10 ymdb.ca or 135398555 nih.govuni.lu (Note: Multiple CIDs might refer to different forms or entries. Using the most common/relevant ones found). |

Biological Implications of Formylation

Following the formation of UDP-L-Ara4N from this compound, a transient formylation step occurs, catalyzed by the N-terminal domain of ArnA nih.govwisc.edunih.govnih.gov. This formylation converts UDP-L-Ara4N into UDP-4-deoxy-4-formamido-L-arabinose (UDP-L-Ara4FN) nih.govnih.gov. While the formylated sugar is not the final modification found on lipid A, this transient formylation plays a critical role in the subsequent steps of the lipid A modification pathway nih.govnih.govnih.govacs.org.

Detailed research findings highlight the biological implications of this formylation:

Facilitating Downstream Reactions: The enzyme ArnC, which transfers the aminoarabinose sugar from a UDP carrier to the lipid carrier undecaprenyl phosphate (UndP), shows a strong preference for the formylated substrate, UDP-L-Ara4FN, over the unformylated UDP-L-Ara4N nih.govbiorxiv.orgnih.govacs.org. This suggests that formylation is an obligatory step for the efficient transfer of the sugar moiety to UndP, forming undecaprenyl-phospho-4-deoxy-4-formamido-L-arabinose (C55P-Ara4FN) nih.govbiorxiv.org.

Driving Unfavorable Transamination: N-formylation of the 4-amino group in L-Ara4N is thought to help drive the otherwise unfavorable transamination reaction catalyzed by ArnB towards the synthesis of UDP-L-Ara4N nih.govnih.gov.

Requirement for Deformylation: Since the final L-Ara4N modification on lipid A is not formylated, a deformylation step is required later in the pathway nih.govacs.orgnih.govacs.org. The enzyme ArnD has been identified as the deformylase responsible for converting C55P-Ara4FN to undecaprenyl-phospho-4-deoxy-4-amino-L-arabinose (C55P-Ara4N) nih.govacs.orgnih.gov. Deletion of the arnD gene leads to the accumulation of the formylated intermediate C55P-Ara4FN, confirming ArnD's role in this essential step nih.govacs.orgnih.gov.

Contribution to Polymyxin (B74138) Resistance: The entire pathway, including the transient formylation and subsequent deformylation, is essential for the incorporation of L-Ara4N onto lipid A nih.govnih.govnih.gov. This modification reduces the net negative charge of the bacterial outer membrane, thereby repelling cationic antimicrobial peptides like polymyxins and conferring resistance nih.govnih.govwisc.eduresearchgate.netbiorxiv.orgacs.org. The biological implication of the formylation step, therefore, is its necessity for the downstream synthesis of the lipid-linked amino sugar donor (C55P-Ara4N) that is ultimately transferred to lipid A by ArnT, mediating polymyxin resistance nih.govbiorxiv.orgacs.org.

Research using gene deletion mutants and in vitro enzymatic assays has provided detailed insights into the pathway. For instance, analysis of phospholipids (B1166683) from Escherichia coli strains with mutations in the arn operon has shown the accumulation of specific intermediates, supporting the proposed sequence of events including formylation and deformylation nih.gov.

Metabolic Context and Biological Significance of Udp L Ara4o Metabolism

Integration into Bacterial Lipopolysaccharide (LPS) Biosynthesis Pathways

The journey of UDP-L-Ara4O begins with the oxidative decarboxylation of UDP-glucuronic acid, a reaction catalyzed by the enzyme ArnA. researchgate.net This conversion yields UDP-4-ketopentose, which is then acted upon by the aminotransferase ArnB to produce UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N). researchgate.netuniprot.orgnih.gov This series of reactions highlights the integration of this compound metabolism into the broader scheme of nucleotide sugar biosynthesis, which is fundamental for the construction of various cellular structures. nih.gov

The outer membrane of Gram-negative bacteria is an asymmetric bilayer with LPS forming the outer leaflet. nih.govnih.govresearchgate.net The structural integrity and function of this membrane are paramount for bacterial survival, acting as a selective barrier against harmful substances. nih.govnih.gov The biosynthesis of LPS is a complex process that involves the synthesis of its components, including Lipid A, in the cytoplasm and their subsequent transport and assembly in the outer membrane. nih.govnih.gov The modification of Lipid A with L-Ara4N, derived from this compound, is a key step in the biogenesis of a modified outer membrane that can adapt to environmental stresses. uniprot.orgnih.gov

The UDP-L-Ara4N synthesized from this compound is not directly transferred to Lipid A. Instead, it undergoes further modification. The N-terminal domain of the bifunctional enzyme ArnA formylates UDP-L-Ara4N to produce UDP-L-Ara4FN. researchgate.netresearchgate.net This formylated sugar nucleotide is then transferred to an undecaprenyl phosphate (B84403) carrier on the inner leaflet of the inner membrane by the enzyme ArnC. researchgate.netnih.govresearchgate.net Following this, the formyl group is removed by the deformylase ArnD. researchgate.netnih.govnih.gov The resulting undecaprenyl phosphate-L-Ara4N is then flipped to the periplasmic side of the inner membrane, where the L-Ara4N moiety is finally transferred to the 4'-phosphate group of Lipid A by the transmembrane enzyme ArnT. researchgate.netnih.govresearchgate.netnih.gov This intricate pathway ensures the irreversible modification of Lipid A. researchgate.netnih.gov

Contribution to Bacterial Outer Membrane Charge Modification

The alteration of the outer membrane's electrostatic properties has profound biological consequences. The reduced negative charge on the bacterial surface leads to electrostatic repulsion of positively charged molecules. nih.gov This is particularly significant in the context of interactions with cationic antimicrobial peptides (CAMPs) produced by the host's innate immune system. nih.govnih.govnih.gov By reducing the binding of these peptides, bacteria can effectively resist their antimicrobial action. nih.govnih.gov

Mechanistic Basis of Bacterial Evasion Strategies

The modification of Lipid A with L-Ara4N is a key strategy employed by many Gram-negative bacteria to evade the host's innate immune defenses. nih.govnih.govplos.org This mechanism is a prime example of the adaptive capabilities of bacteria in response to host-imposed stresses.

Host defense peptides, also known as antimicrobial peptides (AMPs), are a crucial component of the innate immune system. nih.govnih.govmdpi.com These peptides are typically cationic and exert their antimicrobial effect by binding to and disrupting the integrity of bacterial membranes. biorxiv.org The addition of L-Ara4N to Lipid A directly counteracts this mechanism. nih.govresearchgate.net By reducing the net negative charge of the outer membrane, the electrostatic attraction between the cationic peptides and the bacterial surface is weakened, thereby preventing the peptides from reaching their target and exerting their lytic activity. nih.govnih.govnih.gov This modification is a critical factor in the resistance of bacteria like Escherichia coli and Salmonella typhimurium to polymyxin (B74138) and other cationic antimicrobial peptides. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in the this compound Metabolic Pathway and their Functions

| Enzyme | Function |

| ArnA | A bifunctional enzyme. The C-terminal domain catalyzes the oxidative decarboxylation of UDP-glucuronic acid to UDP-4-ketopentose. The N-terminal domain formylates UDP-L-Ara4N to UDP-L-Ara4FN. researchgate.netresearchgate.net |

| ArnB | An aminotransferase that converts UDP-4-ketopentose to UDP-L-Ara4N. researchgate.netuniprot.orgnih.gov |

| ArnC | Transfers the L-Ara4FN residue from UDP-L-Ara4FN to undecaprenyl phosphate. researchgate.netnih.govresearchgate.net |

| ArnD | A deformylase that removes the formyl group from undecaprenyl phosphate-L-Ara4FN. researchgate.netnih.govnih.gov |

| ArnT | A transmembrane protein that transfers the L-Ara4N moiety from undecaprenyl phosphate-L-Ara4N to the 4'-phosphate of Lipid A. researchgate.netnih.govresearchgate.net |

Table 2: Impact of L-Ara4N Modification on Bacterial Properties

| Property | Before L-Ara4N Modification | After L-Ara4N Modification |

| Outer Membrane Charge | Highly Negative | Reduced Negative Charge |

| Interaction with Cationic Peptides | Strong Electrostatic Attraction | Electrostatic Repulsion |

| Susceptibility to Polymyxin | Susceptible | Resistant |

Enzymology of Udp L Ara4o Transforming Enzymes

Structural Biology of ArnA and ArnB

Structural studies, primarily through X-ray crystallography, have provided significant insights into the architecture and function of both ArnA and ArnB, revealing details about their active sites and substrate interactions. nih.govacs.orgacs.orgnih.govfigshare.comnih.govresearchgate.net

Crystal Structures and Active Site Characterization of ArnB

High-resolution crystal structures of Salmonella typhimurium ArnB (also known as PmrH) have been determined, including structures of the native enzyme and a catalytically impaired mutant in complex with a reaction intermediate. acs.orgnih.govresearchgate.net These structures show that ArnB functions as a dimer. acs.orgacs.orgnih.gov The active site of ArnB is located within a cleft formed at the interface between the two subunits of the dimer. acs.orgacs.orgnih.gov This cleft is where the sugar-nucleotide substrate binds. acs.orgacs.orgnih.gov

ArnB is a pyridoxal-phosphate (PLP)-dependent transaminase. acs.orgacs.orgnih.gov It catalyzes the transfer of an amino group from glutamate (B1630785) to the 4''-position of UDP-4-keto-pentose (UDP-L-Ara4O), yielding UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N). acs.orgacs.orgnih.govdrugbank.comresearchgate.net The crystal structure of an ArnB mutant (K188A) in complex with the aldimine intermediate formed between UDP-L-Ara4N and PLP has been particularly informative regarding substrate binding. acs.orgacs.orgnih.gov

In the substrate-binding site, the uracil (B121893) moiety of the sugar-nucleotide is buried at the dimer interface, while the UDP ribose and phosphate (B84403) groups are exposed to the solvent. acs.orgacs.orgnih.gov The L-Ara4N moiety, derived from the this compound substrate during the reaction captured in the mutant structure, is observed in the ⁴C₁ chair conformation. acs.orgacs.orgnih.gov Its precise positioning within the active site is stabilized by interactions with both the protein residues and the PLP cofactor, which is crucial for catalysis. acs.orgacs.orgnih.gov The catalytic mechanism involves the formation of an external aldimine between the amino group of glutamate (or the product UDP-L-Ara4N in the trapped intermediate structure) and the aldehyde group of PLP, followed by a series of tautomerization steps likely involving a quinonoid intermediate, ultimately leading to the transfer of the amino group to the sugar. acs.orgacs.org

Site-directed mutagenesis and structural analyses have helped identify key amino acid residues critical for ArnB activity. Lysine (B10760008) 188 (K188) has been identified as a catalytic residue, proposed to function as a general base by abstracting a proton during the catalytic cycle, specifically from the 4' carbon of the UDP-Ara4N-PLP aldimine to generate a quinonoid intermediate. acs.orgacs.org Structural studies have also revealed other residues involved in binding the PLP cofactor, the co-substrate α-ketoglutarate (the product of glutamate transamination), and the sugar-nucleotide substrate, contributing to the enzyme's specificity and catalytic efficiency. nih.govresearchgate.net The precise interactions of these residues with different parts of the sugar-nucleotide, such as the uracil base, ribose, and phosphate groups, ensure correct substrate positioning for the transamination reaction. acs.orgacs.orgnih.gov

Domain Architecture of ArnA and Functional Independence

ArnA (also known as PmrI) is a bifunctional enzyme, meaning it possesses two distinct catalytic activities within a single polypeptide chain. nih.govfigshare.comnih.govresearchgate.netlbl.gov Structural and biochemical studies have shown that ArnA is composed of two functionally and physically separable domains: a C-terminal domain and an N-terminal domain. nih.govfigshare.comnih.govlbl.gov

The C-terminal domain of ArnA functions as a dehydrogenase (ArnA_DH). nih.govfigshare.comnih.govlbl.gov This domain is responsible for the initial steps in the UDP-L-Ara4N biosynthetic pathway, catalyzing the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce UDP-4-keto-pentose (this compound). nih.govacs.orgnih.govfigshare.comresearchgate.netnih.govlbl.gov The crystal structure of the ArnA dehydrogenase domain confirms it belongs to the short-chain dehydrogenase/reductase (SDR) family of enzymes. figshare.com

The N-terminal domain of ArnA acts as a transformylase (ArnA_TF). nih.govfigshare.comnih.govlbl.gov This domain catalyzes the formylation of UDP-L-Ara4N, the product of the ArnB reaction, using N¹⁰-formyltetrahydrofolate as the formyl donor. nih.govfigshare.comresearchgate.netnih.govlbl.gov This formylation step occurs later in the L-Ara4N modification pathway. The functional independence of these two domains has been demonstrated, as the isolated C-terminal dehydrogenase domain retains its catalytic activity, identical to that of the full-length enzyme. figshare.comlbl.gov ArnA exists as a hexamer in solution, and this oligomeric state is independent of substrate binding. nih.gov

Mechanistic Studies of Enzyme Function

Detailed mechanistic studies have elucidated the catalytic steps carried out by both ArnA and ArnB in the conversion of UDP-glucuronic acid to UDP-L-Ara4N.

Decarboxylation Mechanism by ArnA

The C-terminal dehydrogenase domain of ArnA catalyzes the oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA) to generate UDP-4-keto-pentose (this compound). nih.govacs.orgnih.govfigshare.comresearchgate.netnih.govlbl.gov This reaction is a two-step process. The first step involves the NAD+-dependent oxidation of the C4'' position of the glucuronic acid moiety of UDP-GlcA. nih.gov This oxidation produces a β-ketoacid intermediate, which then undergoes spontaneous or enzyme-assisted decarboxylation to yield UDP-4-keto-pentose (this compound). nih.gov

Structural analysis and mutagenesis studies have implicated specific residues in the catalytic mechanism of the ArnA dehydrogenase domain. Residues such as R619 and S433 have been shown to be important for catalysis. nih.govfigshare.comnih.govlbl.gov R619 is suggested to function as a general acid in the catalytic process. nih.govnih.gov A conformational change in the ArnA dehydrogenase domain, triggered by UDP-GlcA binding, is proposed to open the NAD+ binding site while simultaneously trapping the UDP-GlcA substrate, suggesting an ordered mechanism of substrate binding and product release. nih.govnih.govlbl.gov

Table 1: Key Enzymatic Reactions in UDP-L-Ara4N Biosynthesis Involving this compound

| Enzyme | Substrate(s) | Product(s) | Reaction Type |

| ArnA | UDP-Glucuronic acid, NAD+ | This compound, NADH, CO2 | Oxidative Decarboxylation |

| ArnB | This compound, Glutamate | UDP-L-Ara4N, α-Ketoglutarate | Transamination |

Transamination Mechanism by ArnB

ArnB (also known as UDP-4-amino-4-deoxy-L-arabinose--oxoglutarate aminotransferase, EC 2.6.1.87) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of this compound to UDP-L-Ara4N nih.govacs.orgwikipedia.orgexpasy.org. In the forward direction of the pathway, glutamic acid serves as the amino group donor, transferring its amino group to the C4' position of the sugar moiety of this compound nih.govacs.org. This reaction yields UDP-L-Ara4N and α-ketoglutarate nih.govacs.orgexpasy.org.

The transamination reaction catalyzed by ArnB follows a ping-pong mechanism typical of PLP-dependent aminotransferases. The PLP cofactor initially forms an internal aldimine with a lysine residue in the enzyme's active site. The amino group from glutamate is transferred to PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing α-ketoglutarate. Subsequently, the keto group of this compound accepts the amino group from PMP, forming UDP-L-Ara4N and regenerating the PLP cofactor acs.orgwikipedia.orguniprot.org.

Structural studies of ArnB have provided insights into its substrate specificity and catalytic mechanism. The enzyme functions as a homodimer expasy.org. The UDP-sugar binding site is located in a cleft between the subunits of the ArnB dimer, with the uracil moiety buried at the interface nih.gov. The Ara4N moiety is positioned in the active site in a conformation compatible with catalysis, stabilized by interactions with both the protein and the PLP cofactor nih.gov. The binding site for α-ketoglutarate has also been defined crystallographically nih.govacs.org.

Homology and Evolutionary Relationships of ArnA/ArnB with Other Nucleotide-Sugar Modifying Enzymes

ArnA and ArnB belong to superfamilies of enzymes involved in nucleotide-sugar modification. ArnA is a bifunctional enzyme with distinct N-terminal and C-terminal domains nih.govnih.gov. The C-terminal domain of ArnA, which catalyzes the oxidative decarboxylation of UDP-GlcA to this compound, is homologous to enzymes in the short-chain dehydrogenase/reductase (SDR) superfamily nih.govnih.gov. This superfamily includes enzymes like UDP-galactose-4-epimerase (GalE) and dTDP-glucose-4,6-dehydratase (RmlB), which also act on the C4' position of sugar nucleotides nih.gov. SDR enzymes typically utilize a catalytic triad (B1167595) and an NAD(P)+ cofactor for hydride transfer reactions nih.gov.

ArnB belongs to the aspartate aminotransferase superfamily, which are PLP-dependent enzymes microbiologyresearch.orgresearchgate.net. Superimposition of various C3- and C4-aminotransferases, including ArnB, reveals a remarkable conservation of their 3D structures despite differences in their specific substrates and the position of amino group transfer on the sugar ring microbiologyresearch.org. This structural conservation within the aminotransferase superfamily reflects a common evolutionary origin and catalytic strategy.

Divergence and Functional Specialization in Prokaryotes and Eukaryotes

The biosynthesis pathway for L-Ara4N, involving ArnA and ArnB, is primarily found in bacteria, particularly Gram-negative species, where it plays a crucial role in modifying lipid A and conferring resistance to CAMPs nih.govdrugbank.comuniprot.org. This pathway is a clear example of functional specialization that has evolved in prokaryotes to adapt to specific environmental pressures, such as the presence of antimicrobial peptides in the host immune system or the environment nih.govdrugbank.com.

While nucleotide-sugar modifying enzymes are widespread across all domains of life (Archaea, Bacteria, and Eukaryota), the specific pathway leading to UDP-L-Ara4N and its subsequent incorporation into lipid A is characteristic of bacterial adaptation nih.govberkeley.edu. The divergence of ArnA and ArnB from ancestral nucleotide-sugar modifying enzymes reflects the evolution of novel metabolic pathways in prokaryotes. For instance, the C-terminal domain of ArnA shares homology with eukaryotic SDR enzymes like GalE, but its specific oxidative decarboxylation activity on UDP-GlcA leading to a keto-pentose is specialized for the L-Ara4N pathway in bacteria nih.govnih.gov. Similarly, while aminotransferases are found in all domains, the substrate specificity of ArnB for this compound is a result of evolutionary adaptation within bacteria microbiologyresearch.org.

Genetic Regulation of Udp L Ara4o Biosynthesis Pathway

Operon Organization (e.g., pmrF operon, arn operon)

The genes encoding the enzymes for L-Ara4N biosynthesis and modification are often clustered together in operons. A prominent example is the pmrHFIJKLM operon, frequently referred to as the arn operon byu.eduacs.orgtheses.fr. This operon typically includes genes such as arnB, arnC, arnD, arnE, arnF, arnG, and arnT (though gene nomenclature can vary between species and earlier studies) byu.eduacs.org. The arn operon encompasses genes necessary for the conversion of UDP-L-Ara4O to UDP-L-Ara4N (arnB), the formylation of UDP-L-Ara4N (arnA has a formyltransferase domain), the transfer of the L-Ara4N moiety to undecaprenyl phosphate (B84403) (arnC), and the final transfer to lipid A (arnT) nih.govbyu.eduacs.orgresearchgate.nettheses.fr. While ugd (pmrE), which catalyzes the initial step in the pathway (UDP-glucose to UDP-GlcA), is essential, it is often located separately and not part of the core pmrF or arn operon byu.edunih.gov.

Transcriptional Control Mechanisms (e.g., PmrA/PmrB two-component system)

The expression of the arn operon and other genes involved in L-Ara4N modification is primarily regulated by two-component systems, most notably the PmrA/PmrB system acs.orgnih.gov. PmrB acts as a sensor kinase, detecting environmental signals such as high iron, high aluminum, or mild acidic pH nih.gov. Upon activation, PmrB phosphorylates the response regulator PmrA nih.gov. Phosphorylated PmrA then acts as a transcriptional activator, directly binding to the promoter regions of target genes, including those within the arn operon acs.orgnih.gov.

In some bacteria, the PhoP/PhoQ two-component system also plays a role in regulating PmrA/PmrB activity, particularly in response to low magnesium concentrations nih.gov. The PhoP-activated gene pmrD is involved in this cross-regulation, mediating the activation of the PmrA/PmrB system nih.gov. This intricate regulatory network allows bacteria to fine-tune the expression of the L-Ara4N biosynthesis pathway in response to diverse environmental cues encountered within a host or in different ecological niches.

Analytical and Biochemical Methodologies for Studying Udp L Ara4o

Enzymatic Synthesis and Purification Strategies for Experimental Research

Enzymatic synthesis is a preferred method for obtaining UDP-L-Ara4O and related nucleotide sugars due to its stereo- and regioselectivity, often yielding products that are difficult to synthesize chemically. frontiersin.orgresearchgate.net this compound is synthesized from UDP-glucuronic acid (UDP-GlcA) through an NAD+-dependent oxidative decarboxylation reaction catalyzed by the enzyme ArnA (also known as UDP-GlcA C-4''-decarboxylase or PmrI). researchgate.netnih.govacs.org This reaction converts UDP-GlcA to this compound. researchgate.net

For experimental research, this compound can be enzymatically synthesized in vitro using purified ArnA or extracts from organisms overexpressing ArnA. researchgate.netnih.gov A typical reaction mixture includes UDP-GlcA, NAD+, and the ArnA enzyme in a suitable buffer. nih.govacs.org The progress of this synthesis can be monitored using techniques like HPLC. nih.govacs.org

Purification of the enzymatically synthesized this compound is essential for structural characterization and subsequent experiments. This compound has been described as unstable, which necessitates careful purification strategies. nih.govacs.org While specific detailed protocols for this compound purification were not extensively detailed in the search results, related nucleotide sugars have been purified using techniques such as ion-pair reversed-phase chromatography. acs.org The purification of UDP-L-Ara4N, a downstream product of this compound, has been achieved through enzymatic synthesis followed by potential purification steps. nih.govacs.org Overexpression of enzymes like ArnA in host organisms like E. coli can facilitate the preparation of sufficient quantities of intermediates like this compound for detailed analysis. researchgate.netresearchgate.net

Spectroscopic and Chromatographic Techniques for Pathway Intermediate Detection

Spectroscopic and chromatographic techniques are indispensable for the detection, separation, and identification of this compound and other intermediates within its biosynthetic pathway. mdpi.com These methods allow researchers to monitor reaction progress, identify products, and elucidate the structures of novel compounds.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a widely used technique for monitoring enzymatic reactions involving nucleotide sugars, including the biosynthesis of this compound. expasy.orgnih.govuniprot.orgrsc.org HPLC allows for the separation and detection of substrates, products, and intermediates based on their chemical properties. mdpi.com

In the context of this compound research, HPLC has been employed to monitor the conversion of UDP-GlcA to this compound catalyzed by ArnA. nih.govacs.org The reaction progress can be followed by monitoring the depletion of the substrate (UDP-GlcA) and the appearance of the product (this compound). nih.govacs.org Different HPLC methods, such as ion-pair reversed-phase HPLC, have been utilized, with detection often performed by monitoring absorbance at wavelengths suitable for detecting nucleotide sugars, such as 254 nm or 261 nm. nih.govacs.orgasm.org Monitoring at 340 nm can also be used to detect the formation of NADH, a byproduct of the ArnA-catalyzed reaction. nih.govacs.org

HPLC is valuable for assessing the completeness of a reaction and for quantifying the amounts of intermediates and products formed. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

NMR spectroscopy is a powerful technique for determining the structure of organic molecules, including complex carbohydrates and nucleotide sugars like this compound. researchgate.netfrontiersin.orguniprot.orgbruker.com It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. bruker.com

NMR spectroscopy has been crucial in unequivocally confirming the structure of enzymatically synthesized this compound. researchgate.netresearchgate.net Analysis of NMR spectra, including techniques like COSY, can provide insights into the sugar moiety's structure and the presence of specific functional groups. researchgate.net For instance, NMR data has demonstrated that this compound exists predominantly as the 4-hydrate in aqueous solution. researchgate.netresearchgate.net

NMR can also be used for real-time monitoring of enzymatic reactions to observe transient intermediates that may be difficult to isolate. nih.govnih.gov This allows for a better understanding of the reaction mechanism. bruker.comnih.gov

Characterization of Enzyme Activity and Kinetics

Understanding the enzymes involved in this compound biosynthesis requires the characterization of their activity and kinetics. Enzyme kinetics studies provide quantitative information about reaction rates, enzyme-substrate interactions, and the efficiency of catalysis. expasy.orguniprot.orglibretexts.orgegyankosh.ac.in

The activity of enzymes like ArnA, which produces this compound, can be measured by monitoring the rate of substrate consumption or product formation. libretexts.orgwou.edu For ArnA, this can involve monitoring the conversion of UDP-GlcA or the production of NADH. nih.govacs.org

Key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), can be determined by measuring reaction rates at varying substrate concentrations. asm.orgwou.eduwashington.edu The Km reflects the enzyme's affinity for its substrate, while kcat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time. wou.eduwashington.edu These parameters provide insights into the enzyme's catalytic efficiency and its behavior under different substrate concentrations. wou.edu

Enzyme activity can be influenced by factors such as temperature, pH, and the presence of cofactors or inhibitors. libretexts.org Studying the effect of these factors helps in understanding the optimal conditions for enzyme activity and potential regulatory mechanisms.

Gene Manipulation and Mutagenesis for Functional Analysis

Gene manipulation and mutagenesis are powerful tools for studying the function of genes and enzymes involved in the this compound pathway. uniprot.orguniprot.orgnih.govwikipedia.org These techniques allow researchers to alter gene expression levels, create enzyme variants with modified activity, and investigate the physiological role of the pathway in organisms.

Overexpression of genes encoding enzymes like ArnA can lead to increased production of this compound, facilitating its study and purification. researchgate.netasm.org Conversely, deleting or disrupting the gene can help determine if the enzyme is essential for this compound synthesis and assess the impact on downstream products and cellular phenotypes, such as polymyxin (B74138) resistance. asm.org

Mutagenesis, including site-directed and random mutagenesis, can be used to generate enzyme variants with altered catalytic properties or substrate specificity. asm.orgnih.gov By studying the effects of specific mutations on enzyme activity and the production of this compound, researchers can gain insights into the enzyme's active site, catalytic mechanism, and structure-function relationships. nih.gov For example, mutations in ArnB, the enzyme that acts on this compound, have been studied to understand its substrate binding and catalytic activity. nih.gov

Genetic manipulation of the host organism's metabolic pathways can also be employed to enhance the production of precursors or block competing pathways, thereby increasing the yield of this compound or related products. asm.orgwikipedia.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 17756767 |

| UDP-GlcA | 17756768 |

| UDP-L-Ara4N | 17756769 |

| UDP-glucose | 17756766 |

| NAD+ | 588 |

| NADH | 434039 |

| L-glutamate | 3303 |

| undecaprenyl phosphate (B84403) | 183605 |

| lipid A | 53481864 |

| N-10-formyltetrahydrofolate | 643783 |

| UMP | 617 |

| UDP-xylose | 16213006 |

| UDP-arabinose | 16213007 |

| UDP-galacturonic acid | 16213009 |

| UDP-glucosamine | 16213008 |

Data Table Placeholder: Enzymatic Synthesis of this compound

| Substrate (UDP-GlcA) Concentration (mM) | Enzyme (ArnA) Concentration (nM) | NAD+ Concentration (mM) | Incubation Time (hours) | This compound Yield (%) |

| [Data] | [Data] | [Data] | [Data] | [Data] |

Data Table Placeholder: HPLC Monitoring of ArnA Reaction

| Time Point (min) | UDP-GlcA Peak Area | This compound Peak Area | NADH Peak Area |

| [Data] | [Data] | [Data] | [Data] |

Data Table Placeholder: Enzyme Kinetics of ArnA

| UDP-GlcA Concentration (µM) | Initial Reaction Rate (µM/min) |

| [Data] | [Data] |

| [Data] | [Data] |

| [Data] | [Data] |

Future Research Directions and Applications

Elucidating Uncharacterized Aspects of Biosynthetic Regulation

The biosynthesis of UDP-L-Ara4N is a tightly regulated process, primarily controlled at the transcriptional level of the arn operon (also known as the pmr operon) in bacteria. nih.govnih.gov This operon encodes the necessary enzymes for the synthesis and transfer of L-Ara4N to lipid A. Future research should focus on unraveling the nuanced regulatory networks governing this pathway.

Key areas for investigation include:

Transcriptional Regulation: While some transcriptional regulators, such as ArnR in Corynebacterium glutamicum, have been identified to repress the expression of related operons under specific conditions, the full complement of regulatory proteins and their precise mechanisms of action across different bacterial species remain to be fully characterized. nih.govnih.gov Studies should aim to identify and characterize additional transcriptional activators and repressors that respond to specific environmental cues, such as the presence of antimicrobial peptides or limiting magnesium concentrations. khanacademy.orgwikipedia.org

Allosteric Regulation and Feedback Inhibition: The bifunctional enzyme ArnA, which catalyzes the initial steps in the pathway, converting UDP-glucuronic acid to UDP-L-Ara4O, is a potential site for allosteric regulation. nih.govnih.govresearchgate.net The crystal structure of ArnA suggests that it undergoes significant conformational changes upon substrate binding, hinting at a complex regulatory mechanism. nih.govnih.govpdbj.org Future studies should investigate whether the final product, UDP-L-Ara4N, or other downstream metabolites exert feedback inhibition on ArnA or other enzymes in the pathway. researchgate.net Understanding these allosteric control mechanisms could provide novel avenues for inhibitor design. researchgate.net

Table 1: Key Enzymes in the UDP-L-Ara4N Biosynthetic Pathway

| Enzyme | Gene | Function |

| UDP-glucose 6-dehydrogenase | ugd | Oxidizes UDP-glucose to UDP-glucuronic acid. |

| UDP-glucuronic acid decarboxylase | ArnA (dehydrogenase domain) | Catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid to produce this compound. nih.govnih.gov |

| UDP-4-amino-4-deoxy-L-arabinose aminotransferase | ArnB | Catalyzes the conversion of this compound to UDP-L-Ara4N. ebi.ac.ukuniprot.orguniprot.orgwikipedia.org |

| UDP-4-amino-4-deoxy-L-arabinose formyltransferase | ArnA (formyltransferase domain) | Catalyzes the formylation of UDP-L-Ara4N. nih.govnih.gov |

| Undecaprenyl phosphate-L-Ara4N transferase | ArnC | Transfers L-Ara4FN to an undecaprenyl phosphate (B84403) carrier. |

| L-Ara4N transferase | ArnT | Transfers L-Ara4N from the undecaprenyl phosphate carrier to lipid A. nih.govnih.govbohrium.combohrium.comresearchgate.netnih.govuniprot.org |

Investigating Specificity and Promiscuity of Related Glycosyltransferases

Glycosyltransferases are enzymes that transfer sugar moieties from activated donor molecules to specific acceptor molecules. nih.goveurocarb2025.commdpi.comdtu.dk The final step in the lipid A modification pathway involves the glycosyltransferase ArnT, which transfers L-Ara4N to lipid A. uniprot.org A deeper understanding of the substrate specificity and potential promiscuity of ArnT and other related glycosyltransferases is crucial for both fundamental and applied research.

Future research in this area should address:

Acceptor Specificity of ArnT: Detailed biochemical and structural studies are needed to delineate the precise acceptor specificity of ArnT. Investigating how ArnT recognizes the lipid A molecule and whether it can tolerate variations in the lipid A structure will be important. nih.gov This knowledge could inform the design of substrate analogs that act as competitive inhibitors.

Donor Specificity and Promiscuity: While ArnT is known to utilize undecaprenyl phosphate-L-Ara4N as a donor, its potential to use other sugar donors should be explored. nih.gov Some glycosyltransferases exhibit a degree of promiscuity, accepting alternative sugar donors. nih.gov Determining the stringency of ArnT's donor specificity could reveal possibilities for metabolic engineering or the development of novel probe molecules.

Characterization of Other Arabinosyltransferases: Beyond ArnT, other arabinosyltransferases are involved in the biosynthesis of various cell wall components in organisms like Mycobacterium tuberculosis. wikipedia.orgnih.gov Comparative studies of these enzymes with ArnT could reveal conserved structural motifs and mechanistic details, providing a broader understanding of arabinose transfer in biological systems. wikipedia.orgnih.gov

Expanding Knowledge of this compound Metabolism in Diverse Organisms

While the UDP-L-Ara4N pathway is well-studied in certain Gram-negative bacteria due to its clinical relevance, the metabolism of this compound and related compounds in a wider range of organisms is largely unexplored. researchgate.netnih.gov

Future investigations should aim to:

Survey Diverse Bacterial Genomes: Bioinformatic and comparative genomic approaches can be used to search for homologs of the arn genes in a broader array of bacteria, including non-pathogenic and environmental species. This could reveal novel variations of the pathway and provide insights into its evolutionary origins.

Investigate Archaea and Eukaryotes: The presence and potential roles of this compound metabolism in archaea and lower eukaryotes are currently unknown. Exploring the genomes and metabolomes of these organisms could uncover novel pathways and functions for this sugar intermediate.

Metabolic Fate of L-Arabinose: In plants, L-arabinose is a component of cell wall polysaccharides, and its metabolism is linked to UDP-sugar pools. nih.gov Research into the potential connections between the pathways of L-arabinose metabolism and the biosynthesis of this compound-related compounds in different kingdoms of life could yield a more comprehensive understanding of sugar metabolism. nih.gov

Mechanistic Exploration of Enzymatic Pathways in Cell Wall Component Assembly

A detailed understanding of the catalytic mechanisms of the enzymes involved in the UDP-L-Ara4N pathway is fundamental for the rational design of inhibitors. acs.org

Key mechanistic questions to be addressed include:

ArnA Dehydrogenase/Decarboxylase Mechanism: The C-terminal dehydrogenase domain of ArnA catalyzes a two-step reaction involving NAD+-dependent oxidation followed by decarboxylation. nih.govnih.gov While a putative mechanism has been proposed, further studies using site-directed mutagenesis, kinetic isotope effects, and time-resolved crystallography are needed to fully elucidate the catalytic cycle and the roles of key active site residues. nih.govnih.govrcsb.orglbl.gov

ArnB Aminotransferase Mechanism: ArnB is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme that catalyzes the transamination of this compound. ebi.ac.ukuniprot.orguniprot.orgwikipedia.org Detailed kinetic and structural studies will be crucial to understand its substrate recognition and catalytic mechanism, providing a basis for the design of specific inhibitors.

ArnT Transferase Mechanism: The mechanism by which the integral membrane protein ArnT transfers L-Ara4N from its lipid carrier to lipid A is a critical area for investigation. nih.gov Structural biology, including cryo-electron microscopy, combined with functional assays, will be instrumental in visualizing the enzyme's conformational changes and the interactions with its substrates. bohrium.combohrium.comresearchgate.net

Rational Design of Biochemical Probes for Pathway Intervention Studies

The development of potent and specific inhibitors of the UDP-L-Ara4N pathway holds significant promise for combating antibiotic resistance. The rational design of such molecules, including biochemical probes, is a key future application. nih.govnih.gov

Strategies for probe and inhibitor design include:

Targeting the ArnA Conformational Change: The observation that the dehydrogenase domain of ArnA undergoes a significant conformational change upon substrate binding presents a unique opportunity for the design of allosteric inhibitors that prevent this essential step in catalysis. nih.gov

Bisubstrate Analogs: For enzymes that bind multiple substrates, such as ArnB and ArnT, the design of bisubstrate analogs that mimic both substrates linked together can lead to highly potent and specific inhibitors. anr.frnih.govnih.govrsc.orgmdpi.com

Mechanism-Based Inhibitors: A detailed understanding of the enzymatic mechanisms can guide the design of mechanism-based inhibitors that form covalent bonds with the enzyme active site, leading to irreversible inactivation.

Table 2: Potential Strategies for Probe and Inhibitor Design

| Strategy | Target Enzyme(s) | Rationale |

| Allosteric Inhibition | ArnA | Target the conformational change required for NAD+ binding and catalysis. nih.gov |

| Bisubstrate Analogs | ArnB, ArnT | Mimic the binding of both the sugar nucleotide and the co-substrate/acceptor to achieve high affinity and specificity. anr.frnih.govnih.gov |

| Mechanism-Based Inhibitors | ArnA, ArnB | Design molecules that are processed by the enzyme to generate a reactive species that covalently modifies the active site. |

| Substrate Analogs | All pathway enzymes | Develop analogs of the natural substrates that act as competitive inhibitors. |

Q & A

Q. What validation criteria are essential for novel this compound biosensors to ensure specificity and sensitivity?

- Answer : Establish dose-response curves with known ligands and test cross-reactivity against structurally similar nucleotides (e.g., UDP-Glc). Validate in situ using null-mutant backgrounds, aligning with ethical and relevance criteria from FINER .

Data Management and Contradiction Analysis

- Handling Conflicting Biosynthesis Pathway Data : Apply triangulation by cross-referencing enzyme kinetics, gene expression, and metabolite profiling. Use Bayesian statistics to weigh evidence quality, as advocated in critical research practices .

- Reproducibility Frameworks : Document all experimental parameters (e.g., buffer compositions, instrument settings) in standardized metadata templates, following archiving protocols for long-term data accessibility .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.